molecular formula C11H16N2OS B3239391 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 1420888-17-0

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B3239391
CAS No.: 1420888-17-0
M. Wt: 224.32 g/mol
InChI Key: INHHFOHQPXWARH-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemical compound that features a diazepane ring and a thiophene ring connected by an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable reagents.

    Attachment of the Ethanone Linker: The ethanone linker is introduced via a condensation reaction between the diazepane and an appropriate thiophene derivative.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone linker can be reduced to an alcohol.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Alcohol derivatives of the ethanone linker.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

    1-(1,4-Diazepan-1-yl)-2-(furan-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    1-(1,4-Diazepan-1-yl)-2-(pyridin-3-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential reactivity compared to its analogs with furan or pyridine rings.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c14-11(8-10-2-7-15-9-10)13-5-1-3-12-4-6-13/h2,7,9,12H,1,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHHFOHQPXWARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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